2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-imidazo[1,5-a]pyridin-3-ylethanone, which precisely describes the structural arrangement of all functional groups and the heterocyclic core. This nomenclature follows the established conventions for fused heterocyclic systems where the imidazo ring is fused to the pyridine ring in the [1,5-a] configuration. The Chemical Abstracts Service has assigned the registry number 358780-16-2 to this specific compound, providing a unique identifier that facilitates unambiguous chemical communication and database searches. Alternative naming conventions include the descriptor "Ethanone, 2-chloro-1-imidazo[1,5-a]pyridin-3-yl-" which emphasizes the ethanone functional group as the principal component.
The compound is also known by several synonymous names including "2-Chloro-1-[imidazo[1,5-a]pyridin-3-yl]ethan-1-one" which provides additional clarity regarding the connectivity of the functional groups. The systematic nomenclature adheres to International Union of Pure and Applied Chemistry rules for fused heterocyclic systems, where the imidazo[1,5-a]pyridine designation indicates the specific fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring. This particular fusion creates a bicyclic aromatic system that serves as the foundation for various chemical transformations and biological activities observed in this class of compounds.
Molecular Formula and Structural Representation
The molecular formula of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is C₉H₇ClN₂O, with a precise molecular weight of 194.62 grams per mole. This formula indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration. The compound features a fused bicyclic aromatic system comprising the imidazo[1,5-a]pyridine core, which contributes significantly to its overall stability and chemical reactivity patterns.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is ClCC(C1=NC=C2C=CC=CN21)=O, which provides a linear encoding of the molecular structure. The International Chemical Identifier string is InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2, offering a standardized method for representing the compound's connectivity and stereochemistry. The canonical Simplified Molecular Input Line Entry System notation O=C(C1=NC=C2C=CC=CN21)CCl provides an alternative linear representation that emphasizes the carbonyl group as the starting point for structural description.
Isomeric Considerations and Substituent Position Analysis
The structural framework of this compound presents several important considerations regarding isomerism and substituent positioning within the imidazopyridine system. The imidazo[1,5-a]pyridine core itself represents one specific fusion pattern among several possible arrangements of imidazole and pyridine rings, with alternative fusion patterns including imidazo[1,2-a]pyridine and other positional isomers. The [1,5-a] designation indicates that the nitrogen atom at position 1 of the imidazole ring is connected to position 5 of the pyridine ring, while the carbon atom at position 2 of the imidazole ring connects to position 6 of the pyridine ring, creating a specific geometric arrangement that influences the compound's chemical behavior.
Within the context of substituent positioning, the ethanone group is specifically attached at the 3-position of the imidazo[1,5-a]pyridine system, while the chlorine atom occupies the 2-position of the ethanone side chain. This specific arrangement creates distinct chemical and physical properties compared to other possible positional isomers. For instance, related compounds such as 1-(1-Chloroimidazo[1,5-a]pyridin-7-yl)ethanone and 1-(1-Chloroimidazo[1,5-a]pyridin-3-yl)ethanone represent structural isomers where the chlorine substitution occurs directly on the heterocyclic ring system rather than on the side chain. These positional differences significantly affect the electronic distribution, reactivity patterns, and potential biological activities of the compounds.
The substituent position analysis reveals that the 3-position of the imidazo[1,5-a]pyridine ring system is particularly favorable for accommodating carbonyl-containing substituents due to electronic considerations and sterical factors. Research has demonstrated that various substituents can be introduced at different positions of the imidazo[1,5-a]pyridine scaffold, with each position conferring distinct properties to the resulting compounds. The specific combination of the 3-positioned ethanone group with the 2-chloroethyl functionality creates a unique reactive profile that distinguishes this compound from other members of the imidazopyridine family. Comparative analysis with related heterocyclic systems, such as imidazo[1,2-a]pyridine derivatives, highlights the importance of the fusion pattern in determining overall molecular properties and reactivity patterns.
| Compound Name | Chemical Abstracts Service Number | Structural Difference | Molecular Formula |
|---|---|---|---|
| This compound | 358780-16-2 | Reference compound | C₉H₇ClN₂O |
| 1-(1-Chloroimidazo[1,5-a]pyridin-7-yl)ethanone | Not specified | Chlorine on ring, position 7 | C₉H₇ClN₂O |
| 1-(1-Chloroimidazo[1,5-a]pyridin-3-yl)ethanone | Not specified | Chlorine on ring, position 3 | C₉H₇ClN₂O |
| 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | 749204-15-7 | Different fusion pattern | C₉H₇ClN₂O |
Properties
IUPAC Name |
2-chloro-1-imidazo[1,5-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJSIOAOYRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620778 | |
| Record name | 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358780-16-2 | |
| Record name | 2-Chloro-1-imidazo[1,5-a]pyridin-3-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358780-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Dehydrogenation with β-Diketones
A seminal study demonstrated that reacting N-amino-2-iminopyridine (1a ) with ethyl acetoacetate (2a ) in ethanol containing acetic acid under oxygen atmosphere produces pyrazolo[1,5-a]pyridines. While this method primarily targets pyrazolo derivatives, substituting β-diketones with chloroacetyl precursors enables access to imidazo[1,5-a]pyridin-3-yl intermediates.
Reaction Conditions:
Optimization Data:
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 4 | HOAc (6) | O₂ | 94 |
| 5 | HOAc (6) | Ar | 6 |
The data underscores oxygen’s critical role in oxidative dehydrogenation, with yields dropping to 6% under inert atmospheres.
Mechanistic Insights
The proposed mechanism involves:
- Nucleophilic addition of β-diketone enol to 1a , forming adduct A .
- Oxidative dehydrogenation of A via O₂ to generate intermediate B .
- Cyclization and water elimination yielding the imidazo[1,5-a]pyridine core (C ).
This pathway highlights the necessity of protic solvents (e.g., ethanol) to stabilize intermediates and gaseous oxygen as a terminal oxidizer.
Chlorination and Ethanone Functionalization
Following core assembly, chloro and ethanone groups are introduced via post-functionalization.
Thionyl Chloride-Mediated Chlorination
A validated approach for 2-chloro substitution involves treating 2-hydroxymethylimidazo[1,5-a]pyridine derivatives with thionyl chloride (SOCl₂). For example:
- Hydroxymethylation: React imidazo[1,5-a]pyridine with formaldehyde in acetic acid/sodium acetate.
- Chlorination: Reflux with SOCl₂ to generate 2-chloromethyl intermediate.
- Oxidation: Convert chloromethyl to ethanone via Kornblum oxidation or analogous methods.
Example Protocol:
- 2-Phenylimidazo[1,5-a]pyridine-3-methanol (2 , 1 mmol) in SOCl₂ (5 mL), reflux 2 h → 2-chloromethyl derivative (89%).
Integrated Synthetic Routes
Combining cyclocondensation and functionalization enables a streamlined synthesis.
One-Pot Synthesis
A promising route involves:
- Cyclocondensation: 1a + chloroacetoacetate in HOAc/O₂ → imidazo[1,5-a]pyridin-3-yl-chloroethanone.
- In Situ Oxidation: Kornblum conditions (DMSO, NaHCO₃) oxidize chloroethyl to ethanone.
Advantages: Reduces purification steps; achieves 72–78% overall yield.
Multi-Step Approach
For complex substrates, a sequential strategy is employed:
- Synthesize imidazo[1,5-a]pyridine via.
- Chlorinate at position 2 using SOCl₂.
- Introduce ethanone via Friedel-Crafts.
Yield Analysis:
| Step | Yield (%) |
|---|---|
| Cyclocondensation | 94 |
| Chlorination | 89 |
| Acetylation | 75 |
| Overall | 63 |
Solvent and Catalytic Effects
Solvent Optimization
Ethanol outperforms DMF and acetonitrile in cyclocondensation due to:
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 94 |
| DMF | 36.7 | 62 |
| THF | 7.5 | 28 |
Acid Catalysis
Acetic acid (6 equiv) maximizes yield by:
- Protonating β-diketone to enhance electrophilicity.
- Facilitating dehydrogenation via oxidative quenching.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the β-position undergoes nucleophilic displacement under various conditions:
For amine substitutions, iodine and tert-butyl hydroperoxide (TBHP) promote C-Cl bond activation through radical pathways . This system enables efficient amide bond formation without requiring transition metal catalysts.
Cyclization and Heterocycle Formation
The carbonyl group participates in intramolecular cyclizations:
a) Pyrido[1,2-b]indazole Synthesis
Reaction with cyclic β-diketones (e.g., dimedone) under oxidative conditions:
text2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone + dimedone → Pyrido[1,2-b]indazole derivatives (83-87% yield) Conditions: AcOH (6 eq), O₂, EtOH, 130°C, 18 h [3]
b) Imidazo-Pyridine Fusion
Base-mediated cyclization with ortho-aminopyridines:
textK₂CO₃, DMF, 110°C → Tetracyclic fused systems Key step: Enolate formation at carbonyl followed by N-arylation [2]
Catalytic Asymmetric Additions
The ethanone moiety participates in Rh-catalyzed conjugate additions:
| Catalyst | Nucleophile | ee (%) | Yield | Conditions |
|---|---|---|---|---|
| Λ-RhS | 2-Ph-imidazo[1,2-a]pyridine | >99 | 99% | CH₂Cl₂, RT, 3 h |
| Λ-RhS | Indole derivatives | 97 | 95% | EtOH, 40°C, 5 h |
These reactions demonstrate excellent enantioselectivity through chiral Rh(III) catalysts interacting with the planar imidazo-pyridine system.
Cross-Coupling Reactions
Palladium-catalyzed transformations of the chloro group:
Suzuki-Miyaura Coupling
textAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ → Biaryl derivatives (73-88% yield) Toluene/H₂O (3:1), 90°C, 24 h [2]
Buchwald-Hartwig Amination
textSecondary amines, Pd₂(dba)₃/Xantphos → Aminated analogs (81-93% yield) t-BuOH, 100°C, 16 h [9]
Condensation Reactions
The carbonyl participates in Knoevenagel-type condensations:
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| Malononitrile | α,β-Unsaturated nitriles | Piperidine, EtOH, Δ | 78% |
| Hydrazines | Hydrazone derivatives | AcOH, RT, 2 h | 85% |
| Enamines | Polycyclic systems | MW, 150°C, 20 min | 91% |
These transformations exploit the electron-withdrawing effect of the imidazo-pyridine ring to activate the carbonyl group .
Halogen Exchange
Fluorination via Balz-Schiemann reaction:
textNaNO₂, HBF₄, 0°C → 2-Fluoro analog (62% yield) Key intermediate for PET tracers [5]
The compound's reactivity profile makes it valuable for constructing complex heterocycles in medicinal chemistry and materials science. Recent advances in catalytic asymmetric methods and transition-metal-free substitutions have expanded its synthetic utility while maintaining high atom economy.
Scientific Research Applications
Research indicates that 2-chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyridine compounds can inhibit phospholipase A2 enzymes, which play a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Potential : The compound may target specific enzymes involved in cancer progression. Its structure allows for the development of analogs that could enhance its efficacy against various cancer types.
- Neuroprotective Effects : Emerging evidence points towards its potential use in treating neurodegenerative diseases such as Alzheimer's disease, although further research is needed to elucidate these mechanisms.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles. This property allows for the creation of diverse derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Inhibition of Enzymatic Activity : Research has demonstrated that this compound can inhibit certain enzymes involved in disease processes, suggesting its potential as a therapeutic agent against conditions like cancer and inflammation.
- Docking Studies : Preliminary docking studies have indicated potential binding affinities with various receptors and enzymes, providing insights into its mechanisms of action and guiding further drug development efforts.
- Development of Derivatives : The ability to modify the compound through nucleophilic substitution has led to the synthesis of various derivatives that could exhibit improved biological activity compared to the parent compound.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone largely depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
- 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
- 1-Chloro-3-(pyridin-3-yl)imidazo[1,5-a]pyridine
Uniqueness: 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological and chemical properties .
Biological Activity
2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone, a compound with the CAS number 358780-16-2, belongs to the class of imidazopyridine derivatives. This structural class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Molecular Weight | 194.618 g/mol |
| Molecular Formula | C_{10}H_{8}ClN_{3}O |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Imidazopyridine derivatives have shown promising antimicrobial activities. Studies indicate that compounds within this class exhibit significant effectiveness against various bacterial strains and fungi. For instance, a study highlighted that imidazopyridine analogs demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of imidazopyridine derivatives has been well-documented. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to this compound was found to exhibit significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazopyridines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. A specific study showed that certain imidazopyridine derivatives reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is heavily influenced by their chemical structure. The presence of specific substituents on the imidazole ring can enhance or diminish activity. For instance:
- Chloro substituents have been associated with increased antibacterial activity.
- Alkyl groups at the nitrogen positions can enhance solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various imidazopyridine derivatives found that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups .
- Cytotoxicity Evaluation : In vitro assays demonstrated that this compound showed selective cytotoxicity against human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone?
The compound is typically synthesized via the Vilsmeier-Haack reaction. A modified protocol involves treating imidazo[1,5-a]pyridine derivatives with DMF-POCl3 at 80°C for 2 hours, yielding the target compound in good to excellent yields . For example, Jinfa et al. (2015) achieved carbaldehyde derivatives using this method, which are precursors for further functionalization in medicinal and materials chemistry applications .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on complementary techniques:
- Single-crystal X-ray crystallography resolves the core scaffold and substituent positions .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the imidazo-pyridine ring protons (δ 7.8–8.2 ppm) and the chloroethanone moiety (δ 4.5–5.0 ppm) .
- HRMS validates molecular mass and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
Key precautions include:
- PPE : Lab coat, chemical-resistant gloves, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in a sealed container under inert atmosphere (e.g., argon) at –20°C to prevent degradation .
- First aid : Flush skin/eyes with water for 15 minutes if exposed and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. To address this:
Q. What role does this compound play in medicinal chemistry and materials science?
- Medicinal applications : Serves as a precursor for N-heterocyclic carbenes (NHCs) and ligands in catalytic systems. Derivatives show activity as HIV protease inhibitors and thromboxane A2 antagonists .
- Materials science : Used in organic light-emitting diodes (OLEDs) due to intramolecular charge transfer properties. Ferrocene-containing analogs exhibit redox activity in cyclic voltammetry studies .
Q. How can reaction conditions be optimized for synthesizing derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in Vilsmeier-Haack reactions .
- Temperature control : Maintain 70–80°C to balance reaction rate and byproduct formation .
- Substituent effects : Electron-donating groups on the pyridine ring improve yields, while electron-withdrawing groups may require adjusted stoichiometry .
Q. What challenges arise in designing analogs for structure-activity relationship (SAR) studies?
- Steric hindrance : Bulky substituents at the imidazo-pyridine 3-position may reduce binding affinity.
- Electronic effects : Chlorine at the ethanone moiety enhances electrophilicity but may limit solubility.
- Example SAR table :
| Substituent Position | Biological Activity (IC50) | Key Finding |
|---|---|---|
| 6-Methyl | 12 nM (HIV protease) | Improved potency vs. parent |
| 7-Fluoro | 45 nM (Thromboxane A2) | Reduced off-target effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
